molecular formula C20H18ClN5O3 B2933713 6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380188-70-3

6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2933713
CAS No.: 2380188-70-3
M. Wt: 411.85
InChI Key: LZBXFNNXUFAVNO-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a chlorophenyl group, and a dihydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsCommon reagents used in these steps include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions typically require acidic or basic conditions, while reduction reactions are often carried out in the presence of a solvent like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-13-8-19(28)25(12-22-13)11-20(29)24-9-16(10-24)26-18(27)7-6-17(23-26)14-2-4-15(21)5-3-14/h2-8,12,16H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXFNNXUFAVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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